molecular formula C7H9N3O2 B15242697 3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione

3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione

Cat. No.: B15242697
M. Wt: 167.17 g/mol
InChI Key: VLKVXSNTECOMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrimidine and pyrimido rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with ammonium acetate (NH4OAc) to form the desired pyrimido[4,5-d]pyrimidine derivatives . Another approach includes the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine rings.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimido[4,5-d]pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the pyrimidine rings.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidine-6,8-dione

InChI

InChI=1S/C7H9N3O2/c11-6-4-5-8-2-1-3-10(5)7(12)9-6/h4,8H,1-3H2,(H,9,11,12)

InChI Key

VLKVXSNTECOMGP-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC(=O)NC(=O)N2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.